molecular formula C4H6N2 B1673528 Fomepizole CAS No. 7554-65-6

Fomepizole

Numéro de catalogue B1673528
Numéro CAS: 7554-65-6
Poids moléculaire: 82.1 g/mol
Clé InChI: RIKMMFOAQPJVMX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fomepizole, also known as 4-methylpyrazole, is a medication used to treat methanol and ethylene glycol poisoning . It is a competitive inhibitor of alcohol dehydrogenase . It is given by injection into a vein .


Synthesis Analysis

Fomepizole was originally developed in Sweden in the late 1960s as one of a series of alcohol dehydrogenase inhibitors with the potential goal of treating alcohol-related pathologies .


Molecular Structure Analysis

The chemical name of fomepizole is 4-methylpyrazole. It has the molecular formula C4H6N2 and a molecular weight of 82.1 .


Chemical Reactions Analysis

Fomepizole is a competitive inhibitor of alcohol dehydrogenase, the enzyme that catalyzes the initial steps in the metabolism of ethylene glycol and methanol to their toxic metabolites .


Physical And Chemical Properties Analysis

Fomepizole is a clear to yellow liquid at room temperature. Its melting point is 25°C (77°F) and it may present as solid at room temperature. Fomepizole is soluble in water and very soluble in ethanol, diethyl ether, and chloroform .

Applications De Recherche Scientifique

Summary of the Application

Fomepizole has been found to help overcome antibiotic-resistant pneumonia in mice . The drug enhances the susceptibility of bacteria to antimicrobials by disrupting their energy production .

Methods of Application

In the study, researchers inoculated mice with a multidrug-resistant S. pneumoniae and tested the effect of fomepizole in a combinatorial treatment with antibiotics . They quantified the bacterial burden in the organs of infected mice, comparing the experimental group with the control group .

Results or Outcomes

The researchers found that using Fomepizole blocked normal energy production by S. pneumoniae and enhanced the bacteria’s susceptibility to antibiotics. This reduced the bacterial burden in the lungs of mice with pneumonia . The combination treatment was effective in preventing the development of invasive disease .

Antidote for Methanol or Ethylene Glycol Poisoning

Summary of the Application

Fomepizole is used as an antidote in confirmed or suspected methanol or ethylene glycol poisoning . It works by inhibiting the enzyme alcohol dehydrogenase .

Methods of Application

Fomepizole is administered to patients who have ingested toxic alcohols such as methanol or ethylene glycol . It works by inhibiting the enzyme alcohol dehydrogenase, which catalyzes the initial steps in the metabolism of these toxic alcohols to their toxic metabolites .

Results or Outcomes

Fomepizole effectively prevents the formation of toxic metabolites from methanol and ethylene glycol, thereby preventing the harmful effects of these substances .

Treatment for Acetaminophen Toxicity

Summary of the Application

Fomepizole may be used as an adjunctive treatment for patients at risk of developing acute liver failure secondary to massive acetaminophen overdose .

Methods of Application

In cases of acetaminophen toxicity, fomepizole may be administered alongside N-acetylcysteine (NAC), the primary antidote for acetaminophen toxicity . Fomepizole works by inhibiting the conversion of acetaminophen to NAPQI, a toxic metabolite .

Results or Outcomes

When used alongside NAC, fomepizole has been suggested to decrease both hepatotoxicity and mortality in cases of acetaminophen overdose .

Safety And Hazards

Fomepizole is used to treat poisoning with ethylene glycol (antifreeze) or methanol (contained in solvents, fuels, and other household or automotive chemicals). Fomepizole is sometimes used together with hemodialysis to rid the body of a poison . Common side effects include headache, nausea, sleepiness, and unsteadiness .

Orientations Futures

Fomepizole has rapidly replaced ethanol for alcohol dehydrogenase-inhibitory therapy in methanol and ethylene glycol poisoning due to its high safety profile and ease of use . It may also have clinical utility in treating similar intoxications, such as those of glycol ethers, diethylene glycol, and propylene glycol .

Propriétés

IUPAC Name

4-methyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2/c1-4-2-5-6-3-4/h2-3H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKMMFOAQPJVMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2
Record name fomepizole
Source Wikipedia
URL https://en.wikipedia.org/wiki/Fomepizole
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3040649
Record name 4-Methylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3040649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Fomepizole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015344
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5.59e+02 g/L
Record name Fomepizole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015344
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Antizol (fomepizole) is a competitive inhibitor of alcohol dehydrogenase. Alcohol dehydrogenase catalyzes the oxidation of ethanol to acetaldehyde. Alcohol dehydrogenase also catalyzes the initial steps in the metabolism of ethylene glycol and methanol to their toxic metabolites.
Record name Fomepizole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01213
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Fomepizole

CAS RN

7554-65-6
Record name 4-Methylpyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7554-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fomepizole [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007554656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fomepizole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01213
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name fomepizole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760365
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3040649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylpyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.587
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FOMEPIZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83LCM6L2BY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Fomepizole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015344
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

25 °C
Record name Fomepizole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01213
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fomepizole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015344
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

In the first step of the present synthesis of 4-MP, propionaldehyde is reacted with triethyl orthoformate in the presence of ethanol and ammonium nitrate to produce 1,1-diethoxypropane. In the second step, the 1,1-diethoxypropane produced in the first step is reacted neat (without a solvent) with a catalyst, which comprises an acid and an amine, to produce 1-ethoxy-1-propene (ethyl-1-propenyl ether). In the third step, this material is purified by washing and drying, without distillation. In the fourth step, the 1-ethoxy-1-propene from the third step is reacted with triethyl orthoformate in the presence of boron trifluoride-diethyl etherate to produce 1,1,3,3-tetraethoxy-2-methyl propane (“TEMP”). In the fifth step, the TEMP from the third step is reacted with hydrazine or a hydrazonium salt or hydrazine hydrate at elevated temperatures to produce 4-methylpyrazole.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fomepizole
Reactant of Route 2
Fomepizole
Reactant of Route 3
Fomepizole
Reactant of Route 4
Fomepizole
Reactant of Route 5
Fomepizole
Reactant of Route 6
Fomepizole

Citations

For This Compound
4,320
Citations
J Brent, K McMartin, S Phillips, C Aaron… - New England Journal …, 2001 - Mass Medical Soc
… We administered intravenous fomepizole to 11 consecutive … of plasma formic acid and fomepizole, were performed. The … plasma concentrations of fomepizole with the dosing regimen, …
Number of citations: 452 www.nejm.org
M Bestic, M Blackford, M Reed - The Journal of Clinical …, 2009 - Wiley Online Library
… Although fomepizole as a toxic alcohol antidote has been under investigation for decades, … toxicity, from which fomepizole was derived. To our knowledge, fomepizole has not been …
Number of citations: 41 accp1.onlinelibrary.wiley.com
J Brent - New England Journal of Medicine, 2009 - Mass Medical Soc
… Treatment with fomepizole is recommended. Fomepizole is a competitive inhibitor of alcohol dehydrogenase that prevents the formation of the toxic metabolites of ethylene glycol and …
Number of citations: 261 www.nejm.org
SJ Rietjens, DW De Lange, J Meulenbelt - Neth J Med, 2014 - njmonline.nl
… fomepizole dose should be increased after 48 hours to account for an enhanced fomepizole clearance due to fomepizole… 21 Haemodialysis efficiently removes fomepizole. Two different …
Number of citations: 114 njmonline.nl
J Brent, K McMartin, S Phillips… - … England Journal of …, 1999 - Mass Medical Soc
… We administered intravenous fomepizole to 19 patients with … Acid–base status, renal function, the kinetics of fomepizole, … We report the results of a prospective study of fomepizole in …
Number of citations: 422 www.nejm.org
KE McMartin, CS Sebastian, D Dies… - Clinical …, 2012 - Taylor & Francis
… that fomepizole induces its own metabolism via cytochrome P-450, leading to enhanced fomepizole … Thus, to maintain relatively constant plasma levels of fomepizole during therapy, …
Number of citations: 21 www.tandfonline.com
KE McMartin - History of Modern Clinical Toxicology, 2022 - Elsevier
… This chapter presents the development of 4-methylpyrazole (fomepizole) as an antidote for toxic alcohol poisonings, particularly those of methanol and ethylene glycol. …
Number of citations: 2 www.sciencedirect.com
R Rasamison, H Besson, MP Berleur, A Schicchi… - Clinical …, 2020 - Taylor & Francis
… the official approval of fomepizole by the French national health authorities, we designed a post-marketing study to evaluate the indications for fomepizole prescriptions and investigate …
Number of citations: 32 www.tandfonline.com
KJ Lepik, AR Levy, BG Sobolev, RA Purssell… - Annals of emergency …, 2009 - Elsevier
STUDY OBJECTIVE: We investigate adverse drug events associated with antidotes ethanol and fomepizole in methanol or ethylene glycol poisonings. An “adverse drug event” is harm …
Number of citations: 98 www.sciencedirect.com
S Zakharov, D Pelclova, T Navratil, J Belacek… - Clinical …, 2015 - Taylor & Francis
… fomepizole application in 16/25 (64%) of fomepizole cases to prevent any delay with antidote administration when fomepizole … followed the treatment with fomepizole after the decrease …
Number of citations: 97 www.tandfonline.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.